molecular formula C12H15BrN4 B3199422 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine CAS No. 1016850-95-5

4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine

Cat. No.: B3199422
CAS No.: 1016850-95-5
M. Wt: 295.18 g/mol
InChI Key: YIEXKHZJWQYUOY-UHFFFAOYSA-N
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Description

4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at the 5-position and a piperidine ring at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodization.

    Para-methoxybenzyl chloride (PMB-Cl): Used for protecting the NH group.

    Palladium Catalysts: Often used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine is unique due to its combination of a brominated pyrazolo[3,4-b]pyridine core and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.

Properties

IUPAC Name

5-bromo-1-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4/c1-16-4-2-11(3-5-16)17-12-9(7-15-17)6-10(13)8-14-12/h6-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEXKHZJWQYUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2C3=NC=C(C=C3C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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